

RLS-0071 Administration Protocol for In Vivo Mouse Models: Application Notes

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Compound of Interest

Compound Name: Pegtarazimod

CAS No.: 2056232-82-5

Cat. No.: B15573095

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Introduction

RLS-0071, also known as **pegtarazimod**, is a first-in-class, 15-amino acid peptide with a dual mechanism of action that modulates both humoral and cellular arms of the innate immune system.^{[1][2]} It is currently under investigation for a variety of inflammatory conditions, including hypoxic-ischemic encephalopathy (HIE), acute graft-versus-host disease (aGVHD), and acute lung injury.^{[1][2][3]} RLS-0071 is derived from the human astrovirus coat protein and works by inhibiting the classical complement pathway and neutrophil-mediated inflammation.^[2] This document provides a summary of the available information on the administration of RLS-0071 in in vivo mouse models based on preclinical studies.

Mechanism of Action

RLS-0071 exerts its anti-inflammatory effects through two primary pathways:

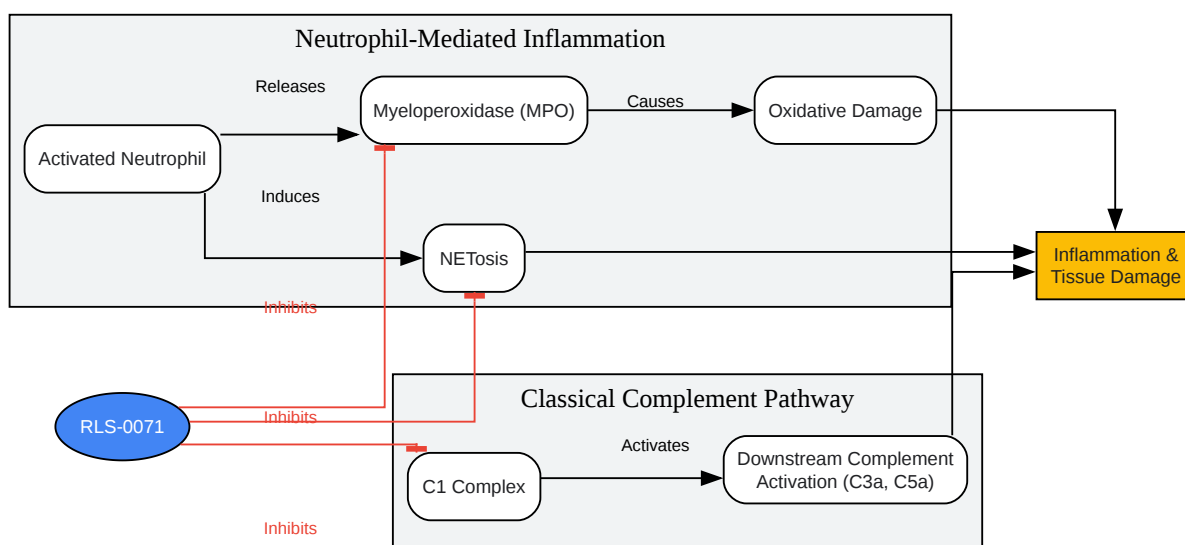
- **Inhibition of the Classical Complement Pathway:** RLS-0071 binds to the C1 complex, the initiator of the classical complement pathway. This prevents downstream activation and the

generation of inflammatory mediators such as C3a and C5a.[1]

- Inhibition of Neutrophil Activity: RLS-0071 inhibits myeloperoxidase (MPO), an enzyme released by activated neutrophils that contributes to oxidative damage and inflammation.[1] [2] By binding to the heme ring of MPO, RLS-0071 also reduces the formation of neutrophil extracellular traps (NETosis).[2]

This dual-targeting mechanism allows RLS-0071 to address both the humoral and cellular drivers of inflammation.

Signaling Pathway



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Caption: Dual mechanism of action of RLS-0071.

In Vivo Mouse Models

RLS-0071 has been evaluated in several preclinical animal models, primarily focusing on inflammatory and ischemic conditions. The most prominently mentioned model in the available

literature is the murine model of acute graft-versus-host disease (aGVHD).

Acute Graft-versus-Host Disease (aGVHD) Mouse Model

Preclinical studies in a major histocompatibility complex (MHC)-mismatched mouse model of aGVHD have demonstrated the efficacy of RLS-0071 in both prophylactic and therapeutic settings.[2][4]

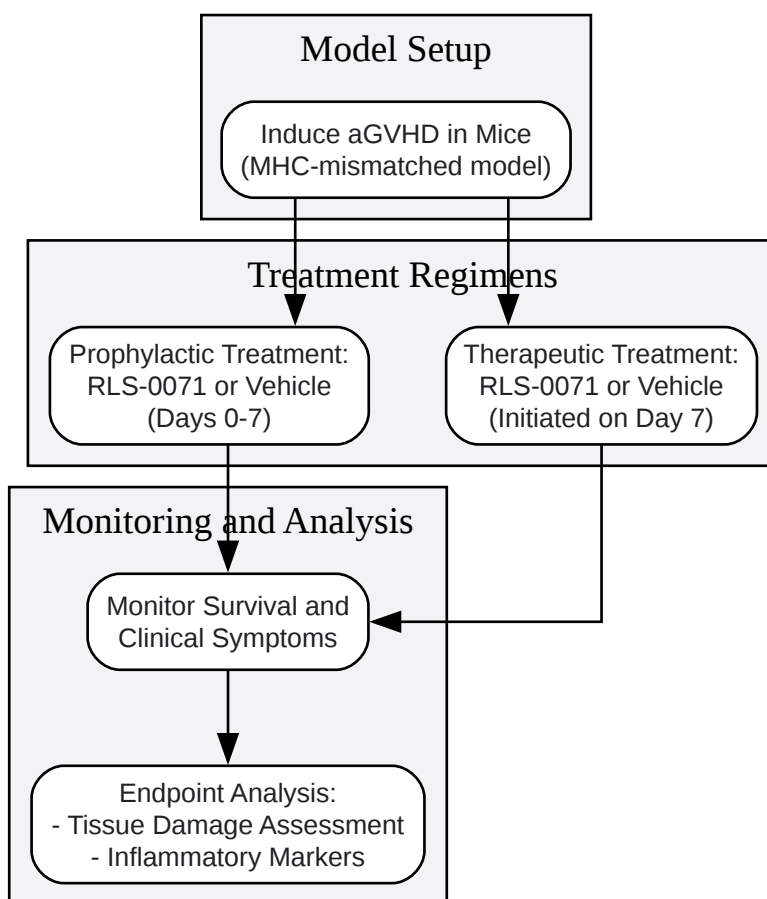
Key Findings:

- Improved Survival: RLS-0071 administration significantly improved survival rates compared to vehicle controls.[2]
- Reduced Clinical Symptoms: The treatment reduced the clinical signs of aGVHD.[5]
- Decreased Tissue Damage: RLS-0071 mitigated tissue damage in target organs of aGVHD. [5]
- Reduced Inflammatory Markers: The peptide lowered levels of inflammatory markers such as MPO and neutrophil elastase.[2]

Administration Protocols

While specific, detailed administration protocols from peer-reviewed publications are not yet widely available, information from press releases and conference abstracts provides an outline of the experimental design for RLS-0071 in aGVHD mouse models.

Experimental Workflow for aGVHD Mouse Model



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